molecular formula C13H19NO2 B12898037 N-Ethyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide CAS No. 62187-45-5

N-Ethyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide

Katalognummer: B12898037
CAS-Nummer: 62187-45-5
Molekulargewicht: 221.29 g/mol
InChI-Schlüssel: ZTSYLZBDWQOCAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Ethyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide is a chemical compound with the molecular formula C14H19NO2 It is characterized by the presence of a cyclopentanecarboxamide group attached to an N-ethyl-N-(5-methylfuran-2-yl) moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide typically involves the reaction of 5-methylfuran-2-carboxylic acid with ethylamine, followed by cyclization with cyclopentanecarboxylic acid chloride. The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the amide bond. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the furan ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-Ethyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid in the presence of sulfuric acid.

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated furan derivatives.

Wissenschaftliche Forschungsanwendungen

N-Ethyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-Ethyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Ethyl-N-(5-methylfuran-2-yl)acetamide
  • N-Ethyl-N-(5-methylfuran-2-yl)propionamide
  • N-Ethyl-N-(5-methylfuran-2-yl)butyramide

Uniqueness

N-Ethyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide is unique due to the presence of the cyclopentanecarboxamide group, which imparts distinct chemical and physical properties compared to its analogs

Eigenschaften

CAS-Nummer

62187-45-5

Molekularformel

C13H19NO2

Molekulargewicht

221.29 g/mol

IUPAC-Name

N-ethyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide

InChI

InChI=1S/C13H19NO2/c1-3-14(12-9-8-10(2)16-12)13(15)11-6-4-5-7-11/h8-9,11H,3-7H2,1-2H3

InChI-Schlüssel

ZTSYLZBDWQOCAG-UHFFFAOYSA-N

Kanonische SMILES

CCN(C1=CC=C(O1)C)C(=O)C2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.